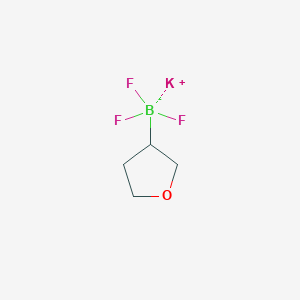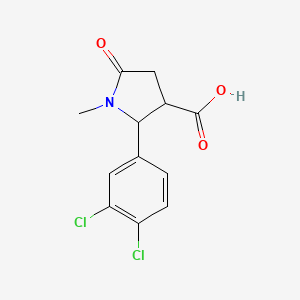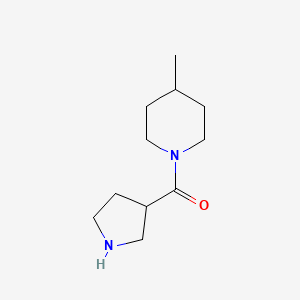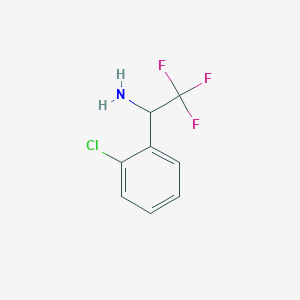
1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine
Descripción general
Descripción
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include the compound’s physical appearance (solid, liquid, gas, color, etc.) and any notable chemical properties .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and conditions for each reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Versatile Fluorine-Containing Building Block
1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine serves as a versatile fluorine-containing building block. It facilitates the synthesis of N-(α-fluorovinyl)azole derivatives via vinylic substitution reactions, showcasing good yields and high stereoselectivity. This process is catalyzed by LDA and K3PO4, emphasizing the compound's role in creating complex fluorinated structures (Donghua Zhang et al., 2016).
Advanced Material Synthesis
The compound is instrumental in synthesizing novel fluorinated polyimides, demonstrating its utility in advanced material science. These materials, derived from a specifically synthesized diamine monomer involving 1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine, exhibit excellent solubility, thermal stability, and mechanical properties, highlighting its significance in developing high-performance polymers (D. Yin et al., 2005).
Synthesis of Organic Nonlinear Material
In the field of organic electronics, 1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine has been used in synthesizing N-(2-chlorophenyl)-(1-propanamide), a material with potential electro-optic and non-linear optical applications. This highlights the compound's contribution to the development of new materials for electronic and photonic devices (S. Prabhu & P. Rao, 2000).
Photoluminescent Properties
The compound's derivatives have been explored for their structure and photoluminescent properties, specifically in the context of europium(III) complexes. These studies provide insights into designing efficient light-conversion molecular devices, demonstrating the compound's utility in luminescent material research (J. Martins et al., 2015).
Antibacterial and Antifungal Activities
Research has also delved into the antibacterial and antifungal potential of derivatives synthesized from 1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine. These studies highlight its role in medicinal chemistry, offering a foundation for developing new antimicrobial agents (K. Sujatha et al., 2019).
Catalysis and Chemical Transformations
The compound is integral to catalytic processes and chemical transformations, including the synthesis of trifluoromethyl-substituted cyclopropanes. This underscores its importance in synthetic chemistry, offering pathways to complex fluorinated compounds with potential pharmaceutical applications (B. Morandi et al., 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-2,2,2-trifluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIXGNJUPCBBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



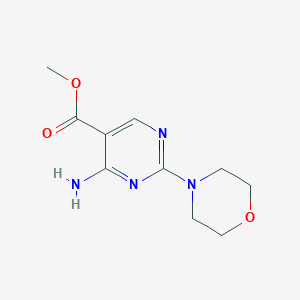
![3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1454490.png)
![[1-(Methylamino)-4-phenylcyclohexyl]methanol](/img/structure/B1454495.png)

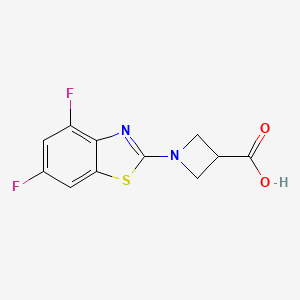

![Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1454500.png)
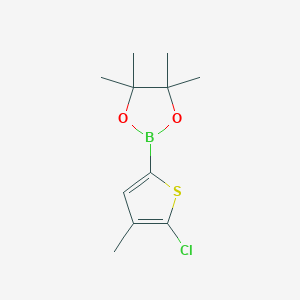
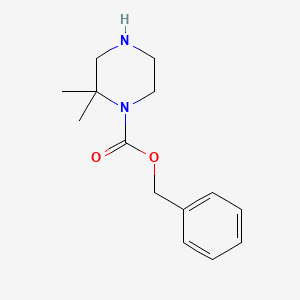
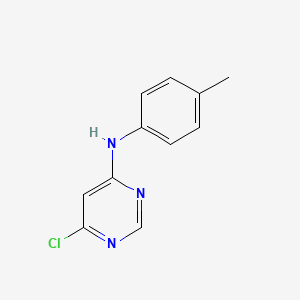
![3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1454505.png)
